molecular formula C7H11N3O2 B13631800 Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate

Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B13631800
M. Wt: 169.18 g/mol
InChI Key: QSFRSJHKYUBTGS-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pyrazole ring allows for strong binding interactions with various biological molecules, enhancing its efficacy as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate.

    Methyl 2-(3-nitro-5-methyl-1H-pyrazol-1-yl)acetate: An oxidized derivative with different chemical properties.

    Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate: An ester analog with a different alkyl group.

Uniqueness

This compound is unique due to the combination of its amino and ester functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for the formation of various derivatives, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(3-amino-5-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-5-3-6(8)9-10(5)4-7(11)12-2/h3H,4H2,1-2H3,(H2,8,9)

InChI Key

QSFRSJHKYUBTGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)OC)N

Origin of Product

United States

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